molecular formula C5H4Br2N2 B2993762 3,4-Dibromo-6-methylpyridazine CAS No. 2567502-85-4

3,4-Dibromo-6-methylpyridazine

Cat. No.: B2993762
CAS No.: 2567502-85-4
M. Wt: 251.909
InChI Key: SQMQGHGACPNWIP-UHFFFAOYSA-N
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Description

3,4-Dibromo-6-methylpyridazine is a heterocyclic organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyridazine, characterized by the presence of two bromine atoms at the 3rd and 4th positions and a methyl group at the 6th position on the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-6-methylpyridazine typically involves the bromination of 6-methylpyridazine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 3rd and 4th positions of the pyridazine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-6-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridazine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,4-Dibromo-6-methylpyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3,4-Dibromo-6-methylpyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

  • 3,6-Dibromo-4-methylpyridazine
  • 3,6-Dibromo-2-methylpyridine
  • 3,6-Dibromo-4-methylpyridazine

Comparison: 3,4-Dibromo-6-methylpyridazine is unique due to the specific positioning of the bromine atoms and the methyl group on the pyridazine ring. This structural arrangement can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3,4-dibromo-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c1-3-2-4(6)5(7)9-8-3/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMQGHGACPNWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567502-85-4
Record name 3,4-dibromo-6-methylpyridazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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